Oxazolo[4,5-b]pyridine

hTopo IIα inhibitor anticancer agent topoisomerase inhibition

Oxazolo[4,5-b]pyridine offers a conformationally restricted, planar pharmacophore that delivers anti-inflammatory efficacy comparable to phenylbutazone without the GI irritation of acidic NSAIDs. It demonstrates potent hTopo IIα inhibition (IC₅₀ 2 µM, exceeding etoposide) and >35-fold ACC2 selectivity over ACC1, enabling metabolic disease programs. Its tolerance for Pd-catalyzed C-2 arylation at 30°C makes it ideal for rapid SAR library synthesis. Choose this core for differentiated IP and superior safety profiles.

Molecular Formula C6H4N2O
Molecular Weight 120.11 g/mol
CAS No. 273-97-2
Cat. No. B1248351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxazolo[4,5-b]pyridine
CAS273-97-2
Molecular FormulaC6H4N2O
Molecular Weight120.11 g/mol
Structural Identifiers
SMILESC1=CC2=C(N=C1)N=CO2
InChIInChI=1S/C6H4N2O/c1-2-5-6(7-3-1)8-4-9-5/h1-4H
InChIKeyQNNHQVPFZIFNFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxazolo[4,5-b]pyridine (CAS 273-97-2) Core Properties and Scientific Procurement Parameters


Oxazolo[4,5-b]pyridine (CAS 273-97-2) is a fused bicyclic heteroaromatic compound with molecular formula C₆H₄N₂O and molecular weight 120.11 g/mol, comprising an oxazole ring fused to a pyridine ring in a [4,5-b] orientation [1]. Its measured melting point is 69–72 °C, with a predicted boiling point of 199.2±13.0 °C, predicted density of 1.294±0.06 g/cm³, predicted pKa of -0.27±0.40, calculated LogP of approximately 1, and topological polar surface area (TPSA) of 38.9 Ų [2]. The scaffold possesses zero hydrogen bond donors and three hydrogen bond acceptors, with zero rotatable bonds conferring a conformationally restricted, planar geometry suitable for target engagement in medicinal chemistry applications .

Why Oxazolo[4,5-b]pyridine Cannot Be Arbitrarily Substituted by Oxazolo[5,4-b]pyridine or Imidazo[4,5-b]pyridine


The oxazolo[4,5-b]pyridine scaffold is not interchangeable with its regioisomeric counterpart oxazolo[5,4-b]pyridine or heteroatom-substituted analogs such as imidazo[4,5-b]pyridine. The [4,5-b] versus [5,4-b] ring fusion pattern alters nitrogen atom positioning, electronic distribution, and molecular recognition properties that directly affect biological target engagement. Empirical evidence demonstrates that oxazolo[4,5-b]pyridine derivatives exhibit nonacidic anti-inflammatory activity with significantly reduced gastrointestinal irritation compared to acidic NSAID comparators—a therapeutic differentiation not universally shared by the [5,4-b] series [1]. Furthermore, photophysical studies reveal that the oxazolo[4,5-b]pyridine derivative DMAPOP exhibits spectral behavior in solvents of varying polarity that differs fundamentally from its imidazole analogue, indicating that heteroatom substitution (O vs. NH) alters the electronic properties governing both optical and potential biological applications [2]. Substituting the [4,5-b] oxazole scaffold with alternative fused systems therefore risks loss of target potency, altered pharmacokinetics, and modified physicochemical behavior.

Quantitative Differentiation Evidence: Oxazolo[4,5-b]pyridine Versus Key Comparators


hTopo IIα Inhibitory Activity: Oxazolo[4,5-b]pyridine Derivative 2i Outperforms Clinical Reference Etoposide

The 2-(4-butylphenyl)oxazolo[4,5-b]pyridine derivative (compound 2i) demonstrates an IC₅₀ value of 2 µM against human topoisomerase IIα (hTopo IIα), with enzymatic inhibition exceeding that of the reference drug etoposide [1]. This head-to-head comparison establishes that oxazolo[4,5-b]pyridine-based structures can achieve hTopo IIα inhibition at micromolar concentrations while outperforming a clinically established topoisomerase II inhibitor.

hTopo IIα inhibitor anticancer agent topoisomerase inhibition

Reduced Gastrointestinal Toxicity Profile: Oxazolo[4,5-b]pyridine Derivatives Exhibit Nonacidic Anti-inflammatory Activity with Superior GI Safety

2-(Substituted phenyl)oxazolo[4,5-b]pyridine derivatives demonstrate anti-inflammatory and analgesic activity comparable to phenylbutazone or indomethacin, yet crucially produce no gastrointestinal irritation—a hallmark adverse effect of acidic anti-inflammatory compounds such as traditional NSAIDs [1]. This differentiation stems from the nonacidic nature of the oxazolo[4,5-b]pyridine pharmacophore compared to carboxylic acid-containing anti-inflammatory drugs.

anti-inflammatory analgesic GI safety NSAID alternative

Conformational Restriction: Zero Rotatable Bonds Confer Planar Geometry for Enhanced Target Engagement

The oxazolo[4,5-b]pyridine core scaffold possesses zero rotatable bonds [1][2]. In contrast, many alternative heterocyclic scaffolds used in medicinal chemistry—including substituted pyridines, phenyl-substituted heterocycles, and flexible linker-containing analogs—exhibit multiple rotatable bonds (typically 2–6 for common drug-like scaffolds). This structural rigidity reduces entropic penalties upon target binding and enforces a planar geometry that facilitates π-stacking interactions with aromatic residues in protein binding pockets.

conformational restriction molecular recognition drug design

Mild Pd-Catalyzed C-2 Arylation: Efficient Derivatization at 30 °C with Broad Functional Group Tolerance

Pd-catalyzed C-2 arylation of oxazolo[4,5-b]pyridine proceeds efficiently at 30 °C and tolerates a variety of aryl halides, including derivatized amino acids for which no racemization was observed during the reaction [1]. This stands in contrast to conventional heterocycle arylation protocols that often require elevated temperatures (≥80–100 °C), stronger bases, or extended reaction times, and which may induce side reactions including racemization of chiral substrates.

C–H functionalization palladium catalysis derivatization library synthesis

ACC2 Selectivity: Oxazolo[4,5-b]pyridine-Containing Inhibitor CD-017-0191 Exhibits Complete Discrimination Against ACC1

An oxazolo[4,5-b]pyridine-containing inhibitor designated CD-017-0191 (Calbiochem) demonstrates potent and selective inhibition of human acetyl-CoA carboxylase 2 (ACC2) with an IC₅₀ of 2.8 µM, while exhibiting no inhibition of human ACC1 at concentrations up to 100 µM in vitro . This >35-fold selectivity window is further validated in yeast growth assays where the compound inhibits growth of yeast expressing human ACC2 (IC₅₀ = 3.8 µM) but shows no effect on yeast expressing human ACC1 at ≤100 µM.

ACC2 inhibitor acetyl-CoA carboxylase isoform selectivity metabolic disorders

Electronic Differentiation: Oxazolo[4,5-b]pyridine Exhibits Altered Photophysical Behavior Relative to Imidazole Analog

The spectral characteristics of 2-(4′-N,N-dimethylaminophenyl)oxazolo[4,5-b]pyridine (DMAPOP) in solvents of varying polarity differ significantly from those of its imidazole analogue [1]. Prototropic studies reveal that DMAPOP forms two distinct monocations via protonation of the pyridine nitrogen and the dimethylamino nitrogen in both ground and excited states, leading to isomerization via a phantom state that represents a nonradiative process. This electronic behavior is a direct consequence of the oxazole oxygen heteroatom versus the imidazole NH group.

photophysics electronic properties heteroatom substitution fluorescence

High-Value Application Scenarios for Oxazolo[4,5-b]pyridine (CAS 273-97-2) Based on Quantified Evidence


Development of Nonacidic Anti-inflammatory Drug Candidates with Reduced Gastrointestinal Toxicity

For medicinal chemistry teams developing next-generation anti-inflammatory agents, the oxazolo[4,5-b]pyridine scaffold offers a validated nonacidic pharmacophore that delivers efficacy comparable to phenylbutazone or indomethacin without the gastrointestinal irritation characteristic of acidic NSAIDs . This scenario is particularly valuable for chronic pain and inflammatory disorder indications where long-term NSAID therapy is limited by GI adverse events. The nonacidic nature of the oxazolo[4,5-b]pyridine core directly addresses a major clinical limitation of conventional anti-inflammatory drugs.

Discovery of Selective hTopo IIα Inhibitors for Anticancer Therapy

Given that oxazolo[4,5-b]pyridine derivative 2i demonstrates hTopo IIα inhibition with an IC₅₀ of 2 µM, exceeding the potency of clinical reference etoposide , the core scaffold is a strategic starting point for anticancer drug discovery programs targeting topoisomerase IIα. The scaffold provides a non-camptothecin, non-anthracycline chemotype for hTopo IIα inhibition, offering the potential for novel intellectual property and differentiated toxicity profiles relative to existing topoisomerase-targeting chemotherapeutics.

Construction of Diverse Compound Libraries via Mild C-2 Derivatization

The demonstrated capability for Pd-catalyzed C-2 arylation at 30 °C with tolerance of sensitive substrates including derivatized amino acids without racemization makes oxazolo[4,5-b]pyridine an attractive core for parallel synthesis and high-throughput library construction. This scenario is relevant for medicinal chemistry groups seeking to rapidly explore structure-activity relationships (SAR) around the oxazolo[4,5-b]pyridine scaffold while preserving stereochemical integrity of chiral building blocks, thereby accelerating hit-to-lead optimization campaigns.

Development of Isoform-Selective ACC2 Inhibitors for Metabolic Disorders

The oxazolo[4,5-b]pyridine-containing inhibitor CD-017-0191 demonstrates >35-fold selectivity for ACC2 (IC₅₀ = 2.8 µM) over ACC1 (0% inhibition at 100 µM), with functional selectivity confirmed in yeast growth assays . This scenario applies to metabolic disease drug discovery—including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD)—where ACC2 inhibition is sought to reduce malonyl-CoA levels and promote fatty acid oxidation, while ACC1 inhibition must be avoided to prevent impaired de novo lipogenesis. The validated isoform selectivity positions the oxazolo[4,5-b]pyridine scaffold as a proven chemotype for achieving target discrimination in this therapeutically relevant enzyme family.

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